molecular formula C25H22N4O3 B11394801 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11394801
M. Wt: 426.5 g/mol
InChI Key: URHWTNDSYYXVEK-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolo[3,4-c]pyrazole core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted phenyl and pyridine derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining aromatic aldehydes with hydrazines to form hydrazones.

    Cyclization: Formation of the pyrrolo[3,4-c]pyrazole core through intramolecular cyclization.

    Functional Group Modifications: Introducing ethoxy and hydroxy groups through substitution reactions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for maximizing yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, compounds with similar structures have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may be investigated for similar activities.

Medicine

The compound’s potential biological activities make it a candidate for drug development. It may be studied for its effects on specific molecular targets, such as enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, such compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one likely involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, affecting signal transduction pathways.

    DNA/RNA: Binding to nucleic acids, influencing gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

The uniqueness of 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H22N4O3/c1-2-32-18-9-7-17(8-10-18)24-21-22(19-5-3-4-6-20(19)30)27-28-23(21)25(31)29(24)15-16-11-13-26-14-12-16/h3-14,24,30H,2,15H2,1H3,(H,27,28)

InChI Key

URHWTNDSYYXVEK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=NC=C4)NN=C3C5=CC=CC=C5O

Origin of Product

United States

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